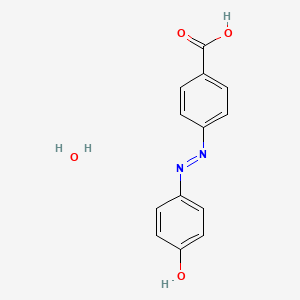

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Properties of Polyamides

Research by Hsiao, Yang, and Chen (2000) focused on synthesizing polyamides using compounds derived from 4-tert-butylcatechol, related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films, highlighting their potential in materials science (Hsiao, S., Yang, Chin‐Ping, & Chen, Shin-Hung, 2000).

Anticancer Activity in Metal Complexes

Mukhopadhyay et al. (2015) synthesized cyclometalated mononuclear complexes using Schiff base ligands, including compounds similar to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These complexes showed promising DNA/Protein binding properties and potential anticancer activity, making them significant in medicinal chemistry (Mukhopadhyay, S. et al., 2015).

Applications in Organic Magnetic Materials

Fujita et al. (1996) explored the synthesis of compounds related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide and their application in organic magnetic materials. Their study on the antiferromagnetic exchange interaction in these compounds highlights their potential use in designing new magnetic materials (Fujita, Junpei et al., 1996).

Rhodium-Catalyzed Asymmetric Hydrogenation

Research by Imamoto et al. (2012) involved ligands with tert-butyl groups, pertinent to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, in rhodium-catalyzed asymmetric hydrogenation. This study is significant for asymmetric synthesis in organic chemistry, contributing to the synthesis of chiral pharmaceutical ingredients (Imamoto, T. et al., 2012).

Synthesis of Phthalocyanine Complexes

Vashurin et al. (2018) reported the synthesis of phthalonitriles and corresponding metal phthalocyaninates, incorporating structures similar to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide. These compounds have applications in sensorics, smart materials, and molecular magnets, demonstrating their versatility in material science (Vashurin, A. et al., 2018).

Nucleophilic Substitutions in Organic Synthesis

Jasch, Höfling, and Heinrich (2012) investigated the use of tert-butyl phenylazocarboxylates, chemically related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, in various nucleophilic substitutions and radical reactions. These findings are important for the development of new synthetic routes in organic chemistry (Jasch, Hannelore, Höfling, S. B., & Heinrich, M., 2012).

Genotoxicity Assessment

Chen et al. (2008) conducted a study assessing the genotoxicity of various compounds, including tert-butyl compounds. Although not directly involving 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, this research provides insights into the biological effects of similar compounds (Chen, Colin S. et al., 2008).

Applications in Synthesis of Nitrosoamides and Coumarins

Yedage and Bhanage (2017) explored the use of tert-butyl nitrite in synthesizing N-nitrosoamides and benzocoumarins, showing the versatility of tert-butyl compounds in organic synthesis (Yedage, S. L. & Bhanage, B., 2017).

Intermediate in Benzimidazole Synthesis

Liu Ya-hu (2010) reported the synthesis of tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, an important intermediate in the synthesis of biologically active benzimidazole compounds. This showcases the role of tert-butyl derivatives in pharmaceutical synthesis (Liu Ya-hu, 2010).

Role in Hydrogen Bond-Based Organic Magnetic Materials

Ferrer et al. (2001) studied nitroxide radicals structurally related to 4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide, examining their role in hydrogen bond-based organic magnetic materials. This research contributes to the understanding of magnetic interactions in organic systems (Ferrer, Jacqueline R. et al., 2001).

Propriétés

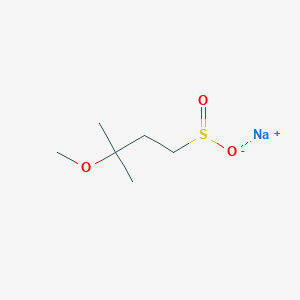

IUPAC Name |

4-tert-butyl-N-(2-methyl-5-nitrophenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3/c1-12-5-10-15(20(22)23)11-16(12)19-17(21)13-6-8-14(9-7-13)18(2,3)4/h5-11H,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUCYXFLYVUTKGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7-Nitro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-phenyl-methanone](/img/structure/B2963443.png)

![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)

![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

![5-chloro-2-methoxy-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)benzamide](/img/structure/B2963459.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)